molecular formula C18H27B2ClO4 B8145073 2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8145073
M. Wt: 364.5 g/mol
InChI Key: UXFMOYJAKIBASN-UHFFFAOYSA-N
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Description

2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C18H27B2ClO4 and a molecular weight of 364.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-chloro-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Borylation: The compound can be used to introduce boron-containing groups into organic molecules.

    Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and organoboron intermediates, which are valuable in further synthetic applications .

Scientific Research Applications

2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a boron-palladium intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its chloro-substituted phenylene ring, which enhances its reactivity and allows for selective functionalization. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2-[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27B2ClO4/c1-15(2)16(3,4)23-19(22-15)12-10-9-11-13(14(12)21)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFMOYJAKIBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)B3OC(C(O3)(C)C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27B2ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2-Chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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